molecular formula C9H12ClNO3S B5260284 N-(3-chloro-4-methoxyphenyl)ethanesulfonamide

N-(3-chloro-4-methoxyphenyl)ethanesulfonamide

Cat. No.: B5260284
M. Wt: 249.72 g/mol
InChI Key: TWVOZKZNCLHKMF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)ethanesulfonamide is an organic compound with the molecular formula C9H12ClNO3S It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-3-15(12,13)11-7-4-5-9(14-2)8(10)6-7/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVOZKZNCLHKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)ethanesulfonamide typically involves the reaction of 3-chloro-4-methoxyaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of N-(3-azido-4-methoxyphenyl)ethanesulfonamide.

    Oxidation: Formation of 3-chloro-4-methoxybenzoic acid.

    Reduction: Formation of this compound.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The ethanesulfonamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)propanamide
  • N-(3-chloro-4-methoxyphenyl)butanesulfonamide
  • N-(3-chloro-4-methoxyphenyl)benzenesulfonamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring, along with the ethanesulfonamide moiety, makes it a versatile compound for various applications.

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